3-(Benzenesulfonyl)quinolin-2-amine
Overview
Description
“3-(Phenylsulfonyl)-2-quinolinamine” suggests a quinoline structure (a type of aromatic heterocyclic compound) with a phenylsulfonyl group attached at the 3rd position and an amine group at the 2nd position. Quinolines are often used in the synthesis of pharmaceuticals and other complex organic compounds. The phenylsulfonyl group is a common functional group in organic chemistry, known for its ability to act as a protecting group and its use in various chemical reactions .
Molecular Structure Analysis
The molecular structure would be based on the quinoline backbone, which is a fused ring structure combining a benzene ring and a pyridine ring. The phenylsulfonyl group would be attached at one of the carbon atoms of the quinoline structure, and the amine group at another .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the phenylsulfonyl and amine groups. The phenylsulfonyl group can participate in various reactions such as sulfonylation and desulfonylation reactions . The amine group, being a common functional group in organic chemistry, is known to participate in a wide range of reactions, including alkylation, acylation, and many others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the phenylsulfonyl and amine groups. These groups could influence properties such as polarity, solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Biological Activity
A novel method for synthesizing 3-arylsulfonylquinoline derivatives through tert-butyl hydroperoxide mediated cycloaddition offers a straightforward route to form a C-S bond and quinoline ring in one step, highlighting their pharmaceutical relevance (Zhang et al., 2016). Additionally, 2-(Phenylsulfonyl)quinoline N-hydroxyacrylamides have been identified as potent anticancer agents inhibiting histone deacetylase, with remarkable enzymatic and cellular activity (Lee et al., 2016).
Anticancer Properties
New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have been synthesized and shown to possess high cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents (Jaskulska et al., 2022). This work underlines the broad spectrum of quinolinones as synthetic antibiotics and their evolving role in cancer treatment.
Chemical Synthesis and Material Science
The one-pot synthesis of 3-(Phenylsulfonyl)-2,3-dihydro-4(1H)-quinolinones through a Cu-catalyzed aza-Michael addition/cyclization reaction demonstrates the compound's versatility in creating sulfonyl-substituted quinolinones, useful for further chemical modifications (Kang et al., 2016). Another study focused on the synthesis, crystal structure, and properties of quinoline-based derivatives, showcasing their potential in nonlinear optical research and their importance in developing new materials (Khalid et al., 2019).
Coordination Polymers and Photophysical Applications
Research into coordination polymers based on quinoline derivatives explores their structural diversity and properties, which are significant for applications in material science and engineering (Feng et al., 2015). These findings contribute to the understanding of metal-organic frameworks and their functionalities.
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with specific proteins or enzymes within the cell
Mode of Action
It’s known that similar compounds often work by binding to their target proteins and modulating their activity . This can lead to changes in cellular processes and ultimately influence the behavior of the cell. The exact mechanism of how 3-(Phenylsulfonyl)-2-quinolinamine interacts with its targets remains to be elucidated.
Biochemical Pathways
It’s known that similar compounds can influence various cellular pathways, leading to downstream effects
Pharmacokinetics
It’s known that similar compounds often have specific pharmacokinetic properties that influence their bioavailability
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level, depending on their targets and mode of action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness.
Properties
IUPAC Name |
3-(benzenesulfonyl)quinolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c16-15-14(10-11-6-4-5-9-13(11)17-15)20(18,19)12-7-2-1-3-8-12/h1-10H,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRCNBOULJLYJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332388 | |
Record name | 3-(benzenesulfonyl)quinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820373 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861386-01-8 | |
Record name | 3-(benzenesulfonyl)quinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301332388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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